Product packaging for Chloroacetyl-L-tyrosine(Cat. No.:CAS No. 1145-56-8)

Chloroacetyl-L-tyrosine

Cat. No.: B556125
CAS No.: 1145-56-8
M. Wt: 257.67 g/mol
InChI Key: GDOGSOZOUAVIFX-UHFFFAOYSA-N
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Description

Historical Context of Amino Acid Derivatives in Chemical Biology

Amino acids, the fundamental building blocks of proteins, have long been central to biochemical studies. researchgate.net The exploration of amino acid derivatives, which are amino acids modified at their amino group, carboxyl group, or side chain, has opened up new avenues in chemical biology. bibliotekanauki.plbiosynth.com These derivatives serve as crucial tools to probe biological processes, act as precursors for complex molecules, and function as inhibitors or modulators of enzyme activity. bibliotekanauki.plbiosynth.com The synthesis and study of these modified amino acids have been instrumental in understanding protein structure and function, metabolic pathways, and the development of therapeutic agents. bibliotekanauki.plbiosynth.com

Significance of N-Chloroacetyl-L-tyrosine as a Research Compound

N-Chloroacetyl-L-tyrosine stands out as a particularly significant research compound due to the reactive nature of its chloroacetyl group. This functional group makes it an excellent tool for various biochemical and synthetic applications. It has been shown to act as an inhibitor of certain enzymes, including those involved in protein synthesis, by reacting with functional groups present in the enzyme's active site. nih.gov One of its most prominent roles in modern research is as an initiator in the synthesis of macrocyclic peptide libraries. mdpi.comnih.govchemrxiv.org The chloroacetyl group can react with a downstream cysteine residue in a peptide chain to form a stable thioether linkage, effectively cyclizing the peptide. nih.govchemrxiv.org This strategy is a cornerstone of technologies like Random Nonstandard Peptide Integrated Discovery (RaPID), which are used to screen for peptides with high affinity and specificity for various biological targets. mdpi.comchemrxiv.org The ability to use both the L- and D-enantiomers of N-chloroacetyl-tyrosine further expands the structural diversity of these libraries. mdpi.comcdnsciencepub.com

Overview of its Role in Biochemical and Synthetic Investigations

In biochemical investigations, N-Chloroacetyl-L-tyrosine has been utilized as a noncompetitive inhibitor to study the mechanisms of enzymes such as carboxypeptidase A. google.com Its inhibitory properties are attributed to its ability to bind to the enzyme-substrate complex. google.com This has provided valuable insights into the different binding sites for substrates and inhibitors on the enzyme. google.com

In the realm of synthetic chemistry, N-Chloroacetyl-L-tyrosine is a key intermediate in the synthesis of other molecules. google.com For instance, it is a precursor in the production of Glycyl-L-tyrosine. google.com Its most impactful synthetic application, however, is in the generation of vast libraries of macrocyclic peptides. mdpi.comnih.govchemrxiv.orgrsc.org These libraries are then used to identify potent and specific inhibitors for a range of protein targets, including enzymes implicated in diseases like cancer and Parkinson's disease, such as nicotinamide (B372718) N-methyltransferase (NNMT). mdpi.comcdnsciencepub.comwiley.com The chloroacetyl group's reactivity allows for spontaneous and efficient intramolecular cyclization, a critical feature for the high-throughput screening of these libraries. nih.gov Researchers have successfully used this approach to discover novel allosteric inhibitors, which bind to a site on the enzyme other than the active site, offering new therapeutic possibilities. mdpi.comcdnsciencepub.com

Chemical and Physical Properties of N-Chloroacetyl-L-tyrosine

PropertyValue
CAS Number 1145-56-8
Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
Physical State Solid
Color White
Melting Point 153-154 °C
IUPAC Name (2S)-2-[(chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid

The data in this table is compiled from various sources. researchgate.netbibliotekanauki.plbiosynth.comnih.govmdpi.comnih.govchemrxiv.orgcdnsciencepub.comgoogle.comgoogle.comrsc.orgwiley.comacs.orgnih.govnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO4 B556125 Chloroacetyl-L-tyrosine CAS No. 1145-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOGSOZOUAVIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-56-8
Record name N-Chloroacetyl-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC523824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Chemical Transformations of N Chloroacetyl L Tyrosine

Established Synthetic Routes for N-Chloroacetyl-L-tyrosine

The primary method for synthesizing N-Chloroacetyl-L-tyrosine involves the acylation of L-tyrosine. This can be achieved through several approaches, with the use of chloroacetyl chloride being the most prominent.

Acyl Halide Mediated Acylation of L-Tyrosine

The reaction of L-tyrosine with an acyl halide, specifically chloroacetyl chloride, is a widely employed method for the synthesis of N-Chloroacetyl-L-tyrosine. chemicalbook.comepo.org This reaction, often carried out under Schotten-Baumann conditions, involves the acylation of the amino group of L-tyrosine. acs.orgwikipedia.orgtestbook.com

The synthesis of N-Chloroacetyl-L-tyrosine is commonly achieved by reacting L-tyrosine with chloroacetyl chloride in the presence of an inorganic base. epo.orggoogle.com This reaction is typically performed in an aqueous solution or a biphasic system. wikipedia.orggoogle.comgoogle.com The base, such as sodium hydroxide (B78521), neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the amide product. testbook.comgoogle.com In some procedures, L-tyrosine is suspended in a mixture of an aqueous sodium hydroxide solution and an organic solvent like toluene (B28343). google.comgoogle.com Chloroacetyl chloride, sometimes mixed with toluene, and the sodium hydroxide solution are then added simultaneously to the cooled suspension. google.comgoogle.com

The efficiency and outcome of the synthesis of N-Chloroacetyl-L-tyrosine are significantly influenced by several reaction parameters.

pH: Maintaining an alkaline pH is crucial for the reaction. The pH is typically kept between 8 and 14, with a more preferred range of 11 to 13. google.comgoogle.com This is necessary to neutralize the liberated hydrochloric acid. google.com In some methods, the pH is carefully controlled within a narrow range, such as 12 to 12.5, by the simultaneous addition of the base. google.comgoogle.com After the reaction, the pH is adjusted to the acidic range (e.g., 1-3) to precipitate the product. google.comgoogle.com

Temperature: The reaction is exothermic and requires careful temperature control. It is generally carried out at low temperatures, preferably between -20°C and 30°C, with a more optimal range being -10°C to 10°C. google.comgoogle.com Specific examples in the literature describe cooling the reaction mixture to temperatures between -5°C and 0°C. google.comgoogle.com One patented method controls the reaction temperature between 5°C and 12°C. google.com

Solvent Systems: The reaction can be performed in various solvent systems. A common approach utilizes a two-phase system consisting of water and an organic solvent like toluene or ethyl acetate (B1210297). wikipedia.orggoogle.comgoogle.com The use of a toluene-water mixture is frequently cited. google.comgoogle.com A Chinese patent describes using a chloroacetyl chloride-toluene solution reacting with L-tyrosine in a low-temperature inorganic alkaline solution. google.com The use of an organic solvent can facilitate the reaction and the subsequent separation of the product. google.com

The table below summarizes the influence of these parameters based on various reported methods.

ParameterConditionsOutcome/RationaleSource
pH 8-14 (preferred 11-13)Neutralizes HCl, drives reaction forward google.com
12-12.5Precise control for optimal reaction google.comgoogle.com
1-3 (post-reaction)Product precipitation google.comgoogle.com
Temperature -20°C to 30°C (preferred -10°C to 10°C)Controls exothermic reaction google.com
-5°C to 0°CCommon operating range google.comgoogle.com
5°C to 12°CPatented controlled temperature range google.com
Solvent Toluene/WaterBiphasic system google.comgoogle.com
Ethyl AcetateUsed for extraction/purification google.com

Several strategies have been developed to improve the purity and yield of N-Chloroacetyl-L-tyrosine. One patented method aims to simplify the process and avoid issues with controlling reaction time, temperature, and pH by reacting L-tyrosine with a chloroacetyl chloride-toluene solution in a low-temperature inorganic alkaline solution. google.com This method reportedly produces a high-purity product that does not require washing with water or refining with an ethanol (B145695) solution, leading to high yields. google.com

The use of sodium carbonate in the alkaline solution has been proposed as a way to improve product quality and yield by reducing the generation of by-products. google.com After the reaction, the product is typically precipitated by acidifying the aqueous layer, filtered, and dried. google.com The addition of ethyl acetate during acidification can also aid in the precipitation of a high-purity solid. google.com One process reports achieving a purity of 99.21% and a yield of 82.90% using such a method. google.com Another example using slightly different reactant ratios and temperatures yielded a product with 99.30% purity and a yield of 84.08%. google.com

The table below presents data from a patent illustrating the impact of reaction conditions on yield and purity.

NaOH (g)Na2CO3 (g)Water (g)Chloroacetyl Chloride Toluene Solution (g, %conc)Reaction Temp (°C)Reaction Time (min)Yield (%)Purity (%)
40300550300 (64%)54581.9899.19
40291.5380256 (67%)106082.9099.21
40260400246 (72%)95584.0899.30
Influence of Reaction Parameters (e.g., pH, Temperature, Solvent Systems)

Alternative Acylation Approaches (e.g., Chloroacetic Anhydride)

While chloroacetyl chloride is the most common acylating agent, chloroacetic anhydride (B1165640) presents an alternative. google.comgrafiati.com Chloroacetic anhydride can be synthesized by the reaction of chloroacetic acid with chloroacetyl chloride. google.com Compared to chloroacetyl chloride, reactions with chloroacetic anhydride are often gentler, which can lead to higher selectivity and yields. google.com In one study, the synthesis of chloroacetyl derivatives of aromatic alcohols was explored using both chloroacetyl chloride and chloroacetic anhydride, with the latter being used in an attempt to switch to a lower-boiling point solvent. grafiati.com

Derivatization and Subsequent Chemical Transformations of N-Chloroacetyl-L-tyrosine

The chloroacetyl group in N-Chloroacetyl-L-tyrosine is a versatile functional handle that allows for various chemical transformations and derivatizations.

A primary application of N-Chloroacetyl-L-tyrosine is as a precursor for the synthesis of the dipeptide Glycyl-L-tyrosine. chemicalbook.comgoogle.com This is achieved through an ammonolysis reaction, where N-Chloroacetyl-L-tyrosine is treated with aqueous ammonia (B1221849). epo.org This process displaces the chlorine atom with an amino group to form the desired dipeptide. google.com

N-Chloroacetyl-L-tyrosine is also utilized in the field of peptide chemistry for creating macrocyclic peptides. nih.govfrontiersin.orggoogleapis.comrsc.org In a technique known as reprogrammed mRNA display, N-chloroacetyl-L-tyrosine can be incorporated as an initiating amino acid. nih.govfrontiersin.orgrsc.org The N-terminal chloroacetyl group then spontaneously reacts with a downstream cysteine residue within the peptide chain to form a thioether bond, resulting in a cyclized peptide. nih.govfrontiersin.org

Furthermore, the N-chloroacetyl group can be used to attach other moieties to the N-terminus of tyrosine. For instance, it can undergo nucleophilic substitution with various amines. One method involves reacting a peptide with chloroacetyl chloride followed by reaction with a triethylamine (B128534) to introduce a quaternary ammonium (B1175870) group. rsc.org The reactivity of the chloroacetyl group makes N-Chloroacetyl-L-tyrosine a valuable building block for creating more complex molecules and peptide structures. biosynth.com

Synthesis of Ester Derivatives (e.g., Ethyl Ester)

The synthesis of ester derivatives of N-Chloroacetyl-L-tyrosine, such as N-Chloroacetyl-L-tyrosine ethyl ester, is a key step that facilitates subsequent reactions or modifies the compound's solubility and reactivity. A common method involves the direct reaction of L-tyrosine ethyl ester with chloroacetyl chloride.

Starting MaterialReagentProductYieldReference(s)
L-Tyrosine ethyl esterChloroacetyl chlorideN-Chloroacetyl-L-tyrosine ethyl ester91% biosynth.combeilstein-journals.org
L-TyrosineChloroacetyl chlorideN-Chloroacetyl-L-tyrosine50% biosynth.combeilstein-journals.org

Conversion to Glycyl-L-tyrosine and Other Dipeptide Constructs

A significant application of N-Chloroacetyl-L-tyrosine is its role as a precursor in the synthesis of the dipeptide Glycyl-L-tyrosine. acs.orgresearchgate.net This dipeptide is of interest because it has significantly greater water solubility and stability compared to L-tyrosine alone, making it more suitable for applications such as parenteral nutrition. biosynth.comacs.org

The synthesis is typically a two-step process known as the acyl chloride method: acs.orgresearchgate.net

N-chloroacetylation: L-tyrosine is reacted with chloroacetyl chloride under alkaline conditions (e.g., in an aqueous solution of sodium hydroxide) to produce N-Chloroacetyl-L-tyrosine. biosynth.comacs.orgacs.org This reaction can be performed in various solvent systems, including biphasic systems with toluene or ethyl acetate, to improve efficiency and product quality. biosynth.comgoogle.com

Ammonolysis: The intermediate, N-Chloroacetyl-L-tyrosine, is then treated with ammonia to substitute the chlorine atom with an amino group, yielding Glycyl-L-tyrosine. biosynth.comacs.org This step is often carried out using aqueous ammonia biosynth.com or a solution of ammonia and ammonium bicarbonate. researchgate.netacs.orggoogle.com While the reaction is generally high-yielding, purification of the final product can be complex, sometimes requiring column chromatography. researchgate.netacs.org

StepReactantsKey ConditionsProductReference(s)
1. N-chloroacetylationL-Tyrosine, Chloroacetyl chlorideAlkaline (e.g., NaOH solution)N-Chloroacetyl-L-tyrosine biosynth.comacs.orgacs.org
2. AmmonolysisN-Chloroacetyl-L-tyrosine, Aqueous AmmoniaStirring at ~40°CGlycyl-L-tyrosine biosynth.comgoogle.com

Cyclization Reactions in Peptide Synthesis (Thioether Macrocyclization)

N-Chloroacetyl-L-tyrosine is a key initiating moiety for the synthesis of macrocyclic peptides through thioether linkage. This strategy is widely employed in peptide drug discovery platforms like the Random non-standard Peptides Integrated Discovery (RaPID) system. google.comosu.eduresearchgate.net

The process involves the creation of a peptide library where N-Chloroacetyl-L-tyrosine (or its D-enantiomer, N-Chloroacetyl-D-tyrosine) is incorporated as the N-terminal residue. osu.educity.ac.uknih.gov A cysteine residue is strategically placed at a downstream position within the peptide sequence. After ribosomal synthesis of the linear peptide, the thiol group of the cysteine side chain spontaneously performs a nucleophilic attack on the electrophilic carbon of the N-terminal chloroacetyl group. researchgate.netresearchgate.net This intramolecular nucleophilic substitution displaces the chloride ion, resulting in the formation of a stable thioether bond and cyclizing the peptide. researchgate.netacs.org

This "head-to-sidechain" thioether macrocyclization is highly efficient and selective for intramolecular reaction, proceeding without the need for additional reagents and preventing intermolecular side products. researchgate.net The use of both L- and D-forms of N-chloroacetyl-tyrosine as initiators introduces additional structural diversity and conformational constraints into the peptide library, expanding the chemical space that can be explored for identifying potent binders to biological targets. google.comosu.edu This methodology has been successfully used to generate macrocyclic peptide inhibitors against various targets, including proteases and enzymes involved in disease. google.com

Formation of Heterocyclic Compounds (e.g., Imidazolinones as Fluorescent Protein Chromophores)

The reactive chloroacetyl group makes N-Chloroacetyl-L-tyrosine a valuable precursor for synthesizing various heterocyclic compounds. The formation of these rings often proceeds via intramolecular cyclization, where a nucleophile within the molecule attacks the carbon bearing the chlorine atom.

While the chromophore of Green Fluorescent Protein (GFP) is an imidazolinone ring formed post-translationally from a Ser-Tyr-Gly sequence, researchgate.net N-chloroacetylated amino acids serve as versatile building blocks for related heterocyclic structures. Research has demonstrated the synthesis of 1-(2-Chloroacetyl)-1H-imidazol-5(4H)-one derivatives. researchgate.net Furthermore, the broader class of N-aryl chloroacetamides, to which N-Chloroacetyl-L-tyrosine belongs, is known to undergo intramolecular cyclization to furnish a variety of heterocyclic systems, including imidazoles, pyrroles, and thiazolidine-4-ones, upon reaction with different nucleophiles. nih.gov

Another important application is in the synthesis of β-lactams. N-chloroacetyl α-amino acid derivatives are key intermediates in the synthesis of 4-alkyl-4-carboxy-2-azetidinones, which are four-membered heterocyclic rings. The cyclization is typically induced by a base, which promotes the intramolecular alkylation to form the strained β-lactam ring.

Photochemical Transformations of N-Chloroacetyl-O-methyl-L-tyrosine Derivatives

The photochemistry of N-chloroacetylated tyrosine derivatives reveals unique transformation pathways. A notable example is the photochemical transformation of N-Chloroacetyl-O-methyl-L-tyrosine. acs.org

In a study by Yonemitsu, Witkop, and Karle, the photolysis of N-Chloroacetyl-O-methyl-L-tyrosine in an aqueous solution was shown to yield a novel and unexpected product. acs.org Irradiation with light leads to a photocyclization event that results in the formation of a hydrogenated azaazulene ring system. acs.org Specifically, the product was identified via X-ray crystallography as L-5-carbomethoxy-7-formyl-1,2,5,6-tetrahydro-3H-pyrrolo[1,2-a]azepin-3-one. acs.org This transformation is distinct from the photocyclization of N-chloroacetyl derivatives of other aromatic amino acids like tryptophan, which typically yield tricyclic indoles. acs.org The formation of the seven-membered azaazulene ring from the six-membered phenol (B47542) ring of tyrosine represents a significant and mechanistically complex photochemical rearrangement. acs.orgacs.org

Biochemical and Enzymatic Interaction Studies of N Chloroacetyl L Tyrosine

N-Chloroacetyl-L-tyrosine as an Enzyme Substrate

N-Chloroacetyl-L-tyrosine can be recognized and processed by certain enzymes, making it a substrate for hydrolysis. This section details the types of enzymes capable of this action and the specificity of these interactions.

Hydrolysis by Proteolytic Enzymes (e.g., from Mortierella renispora)

Research has identified that proteolytic enzymes isolated from the microorganism Mortierella renispora are capable of hydrolyzing N-Chloroacetyl-L-tyrosine. Specifically, one of two protease components isolated from the culture medium of this fungus, identified as the cathodic component during electrophoretic separation, demonstrated the ability to break down the compound. This indicates that the chloroacetyl-amide bond is susceptible to cleavage by specific fungal proteases.

Kinetic Analysis of Enzyme-Substrate Reactions

The hydrolysis of a substrate by an enzyme is characterized by specific kinetic parameters that define the efficiency and affinity of the interaction. While N-Chloroacetyl-L-tyrosine is known to be hydrolyzed by certain enzymes, detailed kinetic studies quantifying its turnover are not extensively documented in the available literature. A typical kinetic analysis would determine the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), which together provide insight into the enzyme's performance with the substrate.

The key parameters measured in such an analysis are described below:

ParameterDescriptionSignificance
K_m (Michaelis-Menten Constant) The substrate concentration at which the reaction rate is half of V_max.Represents the affinity of the enzyme for the substrate. A lower K_m indicates a higher affinity.
V_max (Maximum Velocity) The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.Indicates the efficiency of the enzyme in converting the substrate to product.
k_cat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time.Measures the catalytic efficiency of a single enzyme molecule.
k_cat/K_m (Specificity Constant) Represents the overall catalytic efficiency of the enzyme for a particular substrate.Allows for the comparison of an enzyme's preference for different substrates.

Further research would be required to establish these specific values for the hydrolysis of N-Chloroacetyl-L-tyrosine by enzymes like those from Mortierella renispora.

Specificity Profiling for Enzyme Hydrolysis

Enzyme specificity is crucial, as it dictates which substrates can be processed. Studies on various acylases have shown that the nature of the N-acyl group significantly influences the rate of hydrolysis. For instance, a D-aminoacylase from Streptomyces sp. 64E6 demonstrated a 2.1-fold higher activity toward N-chloroacetyl-D-phenylalanine compared to N-acetyl-D-phenylalanine. nih.gov This suggests that the electron-withdrawing nature of the chloroacetyl group can make the amide bond more susceptible to enzymatic attack compared to a standard acetyl group. nih.gov

Conversely, not all enzymes that interact with tyrosine can process this derivative. The tyrosine-activating enzyme, which is highly specific for its natural substrate, shows negligible activity with N-Chloroacetyl-L-tyrosine, indicating a strict requirement for a free amino group for its function. This high degree of specificity highlights that while some hydrolases can accommodate the N-chloroacetyl modification, others involved in amino acid metabolism cannot.

Enzyme/Enzyme ClassSubstrate(s)Finding
D-aminoacylase from Streptomyces sp. N-chloroacetyl-D-Phe vs. N-acetyl-D-PheThe chloroacetyl derivative was hydrolyzed 2.1 times more efficiently, indicating the N-acyl group structure alters activity. nih.gov
Tyrosine Activating Enzyme N-Chloroacetyl-L-tyrosineShowed negligible activity, demonstrating high substrate specificity and an inability to process the modified amino acid.

N-Chloroacetyl-L-tyrosine as an Enzyme Inhibitor

In addition to serving as a substrate, N-Chloroacetyl-L-tyrosine and its derivatives can act as enzyme inhibitors, binding to an enzyme and reducing its activity.

Noncompetitive Inhibition Mechanisms (e.g., Carboxypeptidase A by N-Chloroacetyl Amino Acid Derivatives)

N-chloroacetyl amino acids have been identified as noncompetitive inhibitors of bovine carboxypeptidase A. cdnsciencepub.comcdnsciencepub.com In a key study, N-Chloroacetyl-L-tyrosine, along with the N-chloroacetyl derivatives of L-phenylalanine and L-leucine, was shown to noncompetitively inhibit the enzyme's hydrolysis of the ester substrate O-hippuryl-L-3-phenyllactic acid. cdnsciencepub.comcdnsciencepub.com

Noncompetitive inhibition implies that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site (the active site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. The fact that these N-chloroacetyl amino acids act as noncompetitive inhibitors of esterase activity, while some peptide substrates inhibit noncompetitively as well, provided clear evidence for the existence of different binding sites for esters and peptides in carboxypeptidase A. cdnsciencepub.com

Inhibitor CompoundEnzymeSubstrate in AssayType of Inhibition
N-Chloroacetyl-L-tyrosine Bovine Carboxypeptidase AO-hippuryl-L-3-phenyllactic acidNoncompetitive cdnsciencepub.comcdnsciencepub.com
N-Chloroacetyl-L-phenylalanine Bovine Carboxypeptidase AO-hippuryl-L-3-phenyllactic acidNoncompetitive cdnsciencepub.comcdnsciencepub.com
N-Chloroacetyl-L-leucine Bovine Carboxypeptidase AO-hippuryl-L-3-phenyllactic acidNoncompetitive cdnsciencepub.comcdnsciencepub.com
Glycyl-L-tyrosine Bovine Carboxypeptidase AO-hippuryl-L-3-phenyllactic acidCompetitive cdnsciencepub.comcdnsciencepub.com

Inhibition of Enzymes Involved in Protein Synthesis and Peptide Bond Formation in Microorganisms

N-Chloroacetyl-L-tyrosine has been reported to inhibit the growth of bacteria. biosynth.com This antimicrobial effect is attributed to its ability to inhibit enzymes that are essential for protein synthesis and the formation of peptide bonds. biosynth.com By targeting these fundamental cellular processes, the compound can disrupt the bacterium's ability to produce necessary proteins, ultimately leading to the cessation of growth. The specific microbial enzymes targeted and the precise kinetic details of this inhibition are areas for further investigation.

Influence on Diazonium Salt and Conjugate Activity in Polypeptide Synthesis and DNA Replication

N-Chloroacetyl-L-tyrosine has been identified as an inhibitor of the activity of diazonium salts and their conjugates. biosynth.com These compounds are relevant in the context of polypeptide synthesis and DNA replication. biosynth.com The reaction between diazonium salts and tyrosine residues within polypeptides is a known modification method. biosynth.com Research on copolymers of L-glutamic acid and L-tyrosine treated with p-carboxybenzenediazonium chloride shows that diazonium reagents can modify tyrosine residues to form monoazotyrosine and bis-azoderivatives. N-Chloroacetyl-L-tyrosine's inhibitory action suggests it can interfere with these processes, which are implicated in the broader fields of protein synthesis and DNA replication. biosynth.com

Modulatory Effects on Functional Groups in Biochemical Systems (e.g., hydroxyl, amine, sulfhydryl, carboxylate, phosphate)

The chloroacetyl group of N-Chloroacetyl-L-tyrosine imparts significant reactivity, allowing it to modulate various functional groups within biochemical systems. The primary modification is the N-chloroacetylation of the amino group of L-tyrosine itself. researchgate.net Beyond this, the compound exhibits an inhibitory effect on a range of other functional groups, including hydroxyl, amine, sulfhydryl, carboxylate, and phosphate (B84403) groups. biosynth.com This broad reactivity makes it a versatile tool for chemical modification of proteins and peptides. The chloroacetyl moiety is a reactive electrophile that can form stable thioether bonds with sulfhydryl groups, such as those from cysteine residues, a reaction that is fundamental to its use in creating macrocyclic peptides. nih.govchemrxiv.org

Table 1: Functional Groups Influenced by N-Chloroacetyl-L-tyrosine

Functional Group Observed Effect Reference
Amine N-chloroacetylation researchgate.net
Hydroxyl Inhibitory Effect biosynth.com
Sulfhydryl Inhibitory Effect, Thioether Bond Formation biosynth.comchemrxiv.org
Carboxylate Inhibitory Effect biosynth.com
Phosphate Inhibitory Effect biosynth.com

Broader Biological Activity and Pathway Interventions

Regulation of Protein-Protein Interactions and Enzymatic Substrate Connections

N-Chloroacetyl-L-tyrosine is a pivotal tool for discovering molecules that regulate protein-protein interactions and enzyme activity. chemrxiv.orgbiorxiv.org It serves as a key initiating amino acid in a technology known as Random nonstandard Peptides Integrated Discovery (RaPID). chemrxiv.orgbiorxiv.org In this system, the N-chloroacetyl group on the tyrosine is used to spontaneously react with a downstream cysteine residue within a peptide sequence, forming a stable, thioether-bridged macrocyclic peptide. nih.govchemrxiv.org

This technique allows for the generation of massive libraries containing over a trillion unique macrocyclic peptides. chemrxiv.orgbiorxiv.org These libraries can then be screened against a specific protein target to identify peptides that bind with high affinity and specificity. chemrxiv.orgbiorxiv.org Researchers have successfully used this method to discover novel peptide-based modulators—including allosteric inhibitors and activators—for various enzymes and protein complexes, thereby regulating their function and interaction with substrates or other proteins. chemrxiv.orgbiorxiv.org

Investigation in Cellular Pathways Relevant to Diseases (e.g., cancer, inflammation, neurodegenerative disorders)

The utility of N-Chloroacetyl-L-tyrosine as a tool for generating macrocyclic peptide libraries has been applied to investigate cellular pathways implicated in a range of human diseases.

Cancer and Metabolic Diseases: Libraries initiated with N-chloroacetyl-L-tyrosine have been used to identify potent and highly specific allosteric inhibitors of Nicotinamide (B372718) N-methyltransferase (NNMT). nih.govchemrxiv.orgrsc.org NNMT is considered a therapeutic target in various cancers, obesity, and diabetes. nih.govrsc.orgresearchgate.net

Autoimmunity and Inflammation: The RaPID system, utilizing N-chloroacetyl-L-tyrosine, has been employed to discover novel peptide modulators of Peptidylarginine deiminase IV (PADI4). biorxiv.orgbiorxiv.orgresearchgate.net PADI4 is an enzyme whose dysregulation is linked to autoimmune diseases like rheumatoid arthritis, as well as certain cancers. researchgate.netnih.gov The resulting peptides include both inhibitors and the first-in-class activators, providing new tools to study PADI4's role in health and disease. biorxiv.orgbiorxiv.org

Neurodegenerative Disorders: Research has focused on the Retromer complex, a protein assembly crucial for intracellular trafficking whose dysfunction is linked to Alzheimer's and Parkinson's diseases. biorxiv.orgnih.govfrontiersin.org Macrocyclic peptides initiated by N-chloroacetyl-L-tyrosine have been identified as binders and stabilizers of the Retromer complex, offering a potential therapeutic strategy to enhance its neuroprotective functions. biorxiv.orgnih.gov

Table 2: Examples of Disease Pathway Investigations Using N-Chloroacetyl-L-tyrosine

Disease Area Protein Target Role of N-Chloroacetyl-L-tyrosine References
Cancer, Diabetes, Obesity Nicotinamide N-methyltransferase (NNMT) Initiator for creating macrocyclic peptide allosteric inhibitors. nih.govchemrxiv.orgrsc.orgresearchgate.net
Autoimmunity, Cancer Peptidylarginine deiminase IV (PADI4) Initiator for creating macrocyclic peptide inhibitors and activators. biorxiv.orgbiorxiv.orgresearchgate.net
Neurodegenerative Diseases Retromer Complex Initiator for creating macrocyclic peptides that bind and stabilize the complex. biorxiv.orgnih.govfrontiersin.org

Use in Immunological Research (e.g., Induction of T-lymphocyte Responses)

N-Chloroacetyl-L-tyrosine has been utilized in immunological studies, particularly in research concerning T-lymphocyte responses. A conjugate molecule, azobenzenearsonate-chloroacetyl-tyrosine (ABA-T), has been used as a small molecular weight antigen to study T-cell interactions. rupress.orgresearchgate.net Studies in guinea pigs demonstrated that administration of ABA-T could induce specific unresponsiveness or tolerance in T-cells. rupress.orgresearchgate.net This work has been instrumental in exploring the mechanisms of T-cell regulation, including helper and suppressor functions in T-T cell interactions. rupress.orgstanford.edu More recently, N-chloroacetyl-L-tyrosine has been used in the RaPID screening process to develop peptide-based modulators of the innate immune system, specifically targeting the C1q component of the classical complement pathway. nih.gov

Contribution to Enhanced Solubility of L-Tyrosine in Cell Culture Systems (via Glycyl-L-tyrosine precursor)

While L-tyrosine is an essential amino acid for protein synthesis and cellular metabolism in cell cultures, its utility is limited by its very low solubility in water at neutral pH (less than 0.5 g/L). sigmaaldrich.comevonik.com This poses a significant challenge in preparing concentrated nutrient feeds for large-scale biopharmaceutical production. evonik.com

N-Chloroacetyl-L-tyrosine serves as a crucial chemical intermediate in a process to overcome this limitation. chemicalbook.comepo.orggoogle.comguidechem.com In what is known as the acyl chloride method, L-tyrosine is first reacted with chloroacetyl chloride to produce N-chloroacetyl-L-tyrosine. chemicalbook.comepo.orgguidechem.comgoogle.com This intermediate is then treated with ammonia (B1221849) to synthesize the dipeptide Glycyl-L-tyrosine. chemicalbook.comepo.orggoogle.com

This dipeptide, Glycyl-L-tyrosine, is highly soluble in water. evonik.comchayon.co.krajinomotocellistkorea.com Commercially available versions can increase the solubility at neutral pH by up to 50 times or more compared to free L-tyrosine. evonik.comsmolecule.com Because cells can efficiently take up the dipeptide and metabolize it to release free L-tyrosine, it serves as a reliable and highly soluble replacement, simplifying manufacturing processes and reducing risks associated with pH fluctuations in cell culture media. evonik.comchayon.co.krsmolecule.com

Table 3: Solubility Comparison of L-Tyrosine and its Dipeptide Precursor

Compound Solubility at 25°C (in water, neutral pH) Fold Increase Reference
L-Tyrosine ~0.45 - 0.479 g/L - sigmaaldrich.comevonik.comchayon.co.kr
Glycyl-L-tyrosine 36.9 g/L ~77x chayon.co.kr

Applications in Peptide and Chemical Biology Research Utilizing N Chloroacetyl L Tyrosine

Advanced Peptide Synthesis Methodologies

The chemical properties of N-Chloroacetyl-L-tyrosine are particularly well-suited for advanced peptide synthesis techniques, facilitating the creation of complex molecular architectures that are not easily accessible through traditional methods.

The N-terminal chloroacetyl group is a key functional element for the synthesis of macrocyclic peptides. mdpi.com This group acts as an electrophile that spontaneously and selectively reacts with a nucleophilic thiol group from a downstream cysteine residue within the same peptide chain. mdpi.comnih.govnih.gov This intramolecular reaction forms a stable thioether bond, effectively cyclizing the peptide. mdpi.comnih.gov This method is highly efficient and occurs in situ during or immediately after ribosomal synthesis, eliminating the need for subsequent chemical cyclization steps and preventing undesired intermolecular reactions. mdpi.comnih.gov The robustness of this thioether macrocyclization is largely independent of the peptide's sequence composition and length, making it a versatile strategy for generating vast libraries of head-to-side-chain cyclized peptides. mdpi.com An exception is that a cysteine residue at the second position of the peptide chain will not react with the N-terminal chloroacetyl group. mdpi.com

N-Chloroacetyl-L-tyrosine is a cornerstone of the Random Non-standard Peptide Integrated Discovery (RaPID) system. amed.go.jpnih.gov The RaPID system is a powerful platform for discovering novel bioactive peptides by integrating a reconstituted, flexible in vitro translation (FIT) system with mRNA display technology. nih.govacs.orgfrontiersin.org This platform enables the construction and screening of immense libraries containing over a trillion unique macrocyclic peptides. nih.govacs.orgpnas.org

In the RaPID system, an mRNA library, which encodes for peptides with a randomized sequence, is linked to a puromycin (B1679871) molecule. frontiersin.orgacs.org During translation in the FIT system, which has been reprogrammed to incorporate non-canonical amino acids, the ribosome pauses at the end of the mRNA sequence, allowing the puromycin to enter the ribosomal A-site and covalently link the newly synthesized peptide to its own mRNA template. amed.go.jp The N-chloroacetyl-L-tyrosine is incorporated as the initiating amino acid, which then reacts with a downstream cysteine to form a thioether-closed macrocyclic peptide fused to its mRNA. pnas.orgacs.org These peptide-mRNA fusion libraries are then subjected to affinity-based selection against a target protein, and the genetic information of the binding peptides can be amplified via RT-PCR, allowing for iterative rounds of enrichment and the rapid identification of high-affinity ligands. amed.go.jpnih.gov

The use of N-Chloroacetyl-L-tyrosine as an initiator is made possible by the strategic reprogramming of the genetic code within an in vitro translation system. nih.gov In a standard biological system, the AUG start codon directs the incorporation of N-formylmethionine. However, in the FIT system used for RaPID, the genetic code is manipulated by omitting methionine and its corresponding aminoacyl-tRNA synthetase. nih.govacs.org

An initiator tRNA (tRNAfMet) is instead enzymatically charged with N-Chloroacetyl-L-tyrosine. nih.gov This charging is often accomplished using flexizymes, which are flexible aminoacyl-tRNA-synthesizing ribozymes capable of acylating tRNAs with a wide array of non-canonical amino acids. acs.orgnih.gov When this engineered N-chloroacetyl-L-tyrosyl-tRNAfMet is added to the methionine-deficient FIT system, it is recognized as the initiator, and the ribosome assigns the AUG codon to N-Chloroacetyl-L-tyrosine. mdpi.comnih.gov This reprogramming allows for the site-specific incorporation of the chloroacetyl moiety at the N-terminus of the peptide, priming it for spontaneous macrocyclization. nih.govnih.gov

To expand the chemical and conformational diversity of peptide libraries, selections are often performed in parallel using both N-chloroacetyl-L-tyrosine and its enantiomer, N-chloroacetyl-D-tyrosine, as initiators. nih.govchemrxiv.org The translational machinery can accommodate D-amino acids as initiators, particularly when they are N-acylated. nih.gov Incorporating a D-amino acid at the initiation site introduces a distinct stereocenter, fundamentally altering the peptide's three-dimensional structure and conformational flexibility. nih.govchemrxiv.org This strategy significantly increases the structural space that can be explored during a screening campaign. chemrxiv.org By creating and screening two separate libraries—one initiated with the L-isomer and one with the D-isomer—researchers can identify ligands with potentially different binding modes, improved stability, or higher affinity than what might be found in a library based on a single stereoisomer. nih.govnih.govacs.org

Genetic Code Reprogramming for Non-Canonical Amino Acid Incorporation

Discovery of Bioactive Molecules

The application of libraries initiated with N-Chloroacetyl-L-tyrosine has successfully led to the identification of novel, high-affinity peptide-based inhibitors for challenging therapeutic targets, including several enzymes implicated in human disease.

Nicotinamide (B372718) N-methyltransferase (NNMT): Using the RaPID system, macrocyclic peptide inhibitors of NNMT were discovered by screening libraries initiated with both N-chloroacetyl-L-tyrosine and N-chloroacetyl-D-tyrosine. nih.govchemrxiv.org NNMT is an enzyme involved in metabolism and has been identified as a therapeutic target for cancer and metabolic diseases. nih.govresearchgate.net The screening campaign yielded several potent inhibitors, with some exhibiting IC₅₀ values in the low nanomolar range. nih.govchemrxiv.org Interestingly, substrate competition experiments revealed that these peptide inhibitors are non-competitive with either of the enzyme's natural substrates (S-adenosyl-L-methionine or nicotinamide), suggesting they function as allosteric inhibitors, a novel mechanism for this enzyme. nih.govchemrxiv.org

Table 1: Macrocyclic Peptide Inhibitors of Nicotinamide N-methyltransferase (NNMT)

Peptide Initiating Amino Acid Sequence (Cyclization via Thioether Bond) IC₅₀ (µM) Source
4 N-chloroacetyl-L-tyrosine Y-L-F-R-H-F-L-P-P-Q-H-R-H-P-H-C 0.229 nih.govchemrxiv.org
13 N-chloroacetyl-D-tyrosine DY-H-W-Y-P-H-Y-P-A-Y-W-H-W-P-H-C 0.407 nih.govchemrxiv.org
8 N-chloroacetyl-L-tyrosine Y-L-P-L-P-W-W-L-P-W-P-W-Y-P-Y-C 0.768 nih.govchemrxiv.org
1 N-chloroacetyl-L-tyrosine Y-P-Y-P-Y-P-Y-P-Y-P-Y-P-Y-P-Y-C ~5 chemrxiv.org
9 N-chloroacetyl-D-tyrosine DY-W-H-P-H-P-H-P-W-H-P-H-P-H-P-C ~5 chemrxiv.org

The thioether bond forms between the N-terminal chloroacetylated tyrosine (Y or DY) and the thiol side chain of the bolded Cysteine (C ).

Phosphoglycerate Mutases (iPGM): Libraries initiated with N-chloroacetyl-L-tyrosine and N-chloroacetyl-D-tyrosine have also been used to discover inhibitors of cofactor-independent phosphoglycerate mutase (iPGM). nih.gov This enzyme is crucial for glycolysis in many pathogenic microorganisms, such as the nematode Brugia malayi, but is structurally distinct from the cofactor-dependent PGM found in mammals. nih.govwikipedia.org This structural difference makes iPGM an attractive target for developing selective antimicrobial drugs. nih.gov The screening led to the identification of a class of macrocyclic peptide inhibitors named "ipglycermides." nih.govwikipedia.org These peptides were shown to be potent and selective inhibitors of nematode iPGM, demonstrating the power of this technology to generate ligands against pathogen-specific targets. nih.gov

Table 2: Representative iPGM-Inhibiting Peptides from B. malayi Screening

Peptide ID Ring Size (Amino Acids) Sequence (Cyclization via Thioether Bond) Source
Bm-1 13 DY-Y-D-Y-P-F-N-Y-P-N-L-P-C -G nih.gov
Bm-2 12 DY-Y-D-Y-P-F-N-Y-P-N-L-C -G nih.gov
Bm-4 7 DY-Y-D-P-N-L-C -Y-Y-C-G nih.gov

Screening was performed against iPGM from Brugia malayi (Bm). The thioether bond forms between the N-terminal chloroacetylated D-tyrosine (DY) and the thiol side chain of the bolded Cysteine (C ).

Table of Mentioned Compounds

Compound Name Abbreviation / Other Names
N-Chloroacetyl-L-tyrosine ClAc-L-Tyr
N-Chloroacetyl-D-tyrosine ClAc-D-Tyr
Cysteine Cys, C
Methionine Met, M
N-formylmethionine fMet
S-adenosyl-L-methionine SAM
Nicotinamide NA, Vitamin B3
1-methylnicotinamide MNA
Tyrosine Tyr, Y
Glutamic acid E
Glycine Gly, G
Serine Ser, S
Puromycin
Leucine L
Phenylalanine F
Arginine R
Histidine H
Proline P
Glutamine Q
Tryptophan W
Alanine A
Aspartic acid D
Asparagine N
Threonine T
Chloroacetyl chloride
N,N'-Diisopropylethylamine DIPEA
Piperidine
Trifluoroacetic acid TFA

High-Throughput Screening for Ligands to Protein Targets

N-Chloroacetyl-L-tyrosine is a key component in high-throughput screening (HTS) methodologies aimed at discovering novel peptide-based ligands for a wide array of protein targets. One of the most prominent techniques is the Random non-standard Peptide Integrated Discovery (RaPID) system, a type of mRNA display. rsc.orgchemrxiv.org

In the RaPID system, a vast library of peptides, often exceeding 10¹² unique sequences, is generated. biorxiv.orguu.nl The process begins with a semi-randomized DNA library that is transcribed into mRNA. This mRNA is then ligated to a puromycin linker and translated in vitro. rsc.orgnih.gov A crucial step in this process is the genetic reprogramming of the initiation codon. Instead of the usual N-formylmethionine, N-chloroacetyl-L-tyrosine is incorporated as the initiating amino acid. biorxiv.orgacs.orgacs.org This is achieved by using a specially prepared initiator tRNA charged with N-chloroacetyl-L-tyrosine in a methionine-deficient translation system. google.comnih.gov

The presence of the N-terminal chloroacetyl group on the translated peptides allows for spontaneous intramolecular cyclization. google.commdpi.com A cysteine residue is strategically encoded downstream in the peptide sequence. The thiol group of the cysteine side chain reacts with the electrophilic chloroacetyl group to form a stable thioether bond, resulting in a macrocyclic peptide. nih.govacs.org This head-to-sidechain cyclization imparts conformational rigidity to the peptides, which can enhance their binding affinity and stability. google.com

These extensive libraries of cyclic peptides are then screened against a protein target of interest, which is often immobilized on magnetic beads. nih.govrsc.org Peptides that bind to the target are isolated, and their corresponding mRNA is reverse-transcribed to cDNA, amplified, and sequenced to identify the high-affinity binders. biorxiv.orgrsc.org To further enhance the diversity of the peptide libraries, N-chloroacetyl-D-tyrosine is also frequently used as an initiator, introducing different conformational possibilities. uu.nlacs.orgnih.gov

This HTS approach has been successfully employed to identify potent peptide ligands for various protein targets, including:

SARS-CoV-2 Spike Protein: Cyclic peptides with nanomolar dissociation constants (K_D) were identified as ligands for the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. biorxiv.orgacs.org

Nicotinamide N-methyltransferase (NNMT): Macrocyclic peptides were discovered that act as allosteric inhibitors of NNMT, with IC50 values in the nanomolar range. chemrxiv.orgnih.govrsc.org

O-GlcNAc Transferase (OGT): Potent macrocyclic peptide inhibitors targeting the tetratricopeptide repeat (TPR) domain of OGT were identified.

Phosphoglycerate Mutases (iPGM): Thioether-cyclic peptides were found to inhibit iPGM from nematode species. nih.gov

GBA1 Enzyme: The RaPID methodology led to the discovery of the first macrocyclic peptide ligands for GBA1. rsc.org

Chemokines: High-affinity cyclic sulfopeptide inhibitors for the chemokine CCL11 were discovered using a reprogrammed genetic code. uu.nl

SARS-CoV-2 Main Protease (Mpro): High-affinity thioether-linked cyclic peptide inhibitors of the protease were identified. rsc.org

Table 1: Examples of Protein Targets and Discovered Ligands Using N-Chloroacetyl-L-tyrosine in HTS

Protein TargetType of LigandScreening MethodKey Findings
SARS-CoV-2 Spike Protein RBDCyclic PeptidesRaPID DisplayIdentified ligands with K_D values in the 15–550 nM range. biorxiv.orgacs.org
Nicotinamide N-methyltransferase (NNMT)Allosteric InhibitorsRaPID DisplayDiscovered potent inhibitors with IC50 values between 200 and 800 nM. nih.govrsc.org
O-GlcNAc Transferase (OGT)Allosteric InhibitorsRaPID DisplayFound macrocycles with low nanomolar affinity and IC50 values of 60-200 nM.
SARS-CoV-2 Main Protease (Mpro)Cyclic Peptide InhibitorsRaPID DisplayIdentified inhibitors with low micromolar antiviral activity. rsc.org

N-Chloroacetyl-L-tyrosine as a Biochemical Probe

Beyond its role in ligand discovery, N-chloroacetyl-L-tyrosine serves as a versatile biochemical probe for investigating fundamental biological processes.

Tool for Understanding Protein Folding and Peptide-Protein Interactions

The ability to generate conformationally constrained cyclic peptides using N-chloroacetyl-L-tyrosine makes it a valuable tool for studying protein folding and the intricacies of peptide-protein interactions. The defined structure of these cyclic peptides helps in dissecting the specific interactions that govern binding events.

For instance, nonproteinogenic deep mutational scanning has been used to analyze the structure-activity relationship of peptides. pnas.org In these studies, N-chloroacetyl-D-tyrosine has been used to initiate the synthesis of cyclic peptides to probe their binding to protein targets. pnas.org This allows for a detailed understanding of how specific amino acid residues, including unnatural ones, contribute to the binding affinity and folding of the peptide upon interacting with its target protein. pnas.org The resulting high-resolution structure-activity maps are instrumental in guiding the design of peptides with enhanced binding and potency. pnas.org

Probing Enzyme Active Sites and Reaction Mechanisms

The chloroacetyl group of N-chloroacetyl-L-tyrosine can act as a reactive handle to probe the active sites of enzymes and elucidate their reaction mechanisms. The electrophilic nature of the chloroacetyl moiety allows it to react with nucleophilic residues, such as cysteine or histidine, often found in enzyme active sites. This can lead to covalent modification and inhibition of the enzyme, providing insights into the catalytic mechanism.

While direct studies specifically using N-chloroacetyl-L-tyrosine to probe enzyme active sites are not extensively detailed in the provided context, the principle is well-established in chemical biology. The compound's structure, mimicking a tyrosine residue, can direct it to the active sites of enzymes that recognize tyrosine, such as certain proteases or kinases. biosynth.com Subsequent reaction of the chloroacetyl group can then identify key catalytic or binding residues.

For example, studies on the chlorination of N-acetyltyrosine (a related compound) demonstrate the reactivity of the tyrosine ring itself, which can be modified by various agents. uj.edu.pl This inherent reactivity, combined with the chloroacetyl group, provides a dual functionality for probing enzyme environments. The development of inhibitors for enzymes like the SARS-CoV-2 main protease, where cyclic peptides initiated with N-chloroacetyl-L-tyrosine bind within the active site, showcases its utility in mapping these critical regions. rsc.org

Advanced Research Methodologies and Analytical Approaches in the Study of N Chloroacetyl L Tyrosine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of N-Chloroacetyl-L-tyrosine, providing detailed information about its atomic arrangement and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of molecules in solution. uzh.ch For a molecule like N-Chloroacetyl-L-tyrosine, ¹H NMR and ¹³C NMR are instrumental in confirming the successful synthesis and structural integrity. ¹H NMR provides information on the number and environment of hydrogen atoms (protons), while ¹³C NMR details the carbon skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Chloroacetyl-L-tyrosine This table is illustrative and based on typical chemical shift values for similar structural motifs.

Proton(s) Typical Chemical Shift (ppm) Multiplicity Notes
Aromatic (C₆H₄)6.7 - 7.1DoubletProtons on the phenolic ring.
α-CH4.5 - 4.8MultipletProton on the chiral carbon, coupled to β-protons and the amide proton.
β-CH₂2.9 - 3.2MultipletDiastereotopic protons of the tyrosine side chain.
COCH₂Cl~4.1SingletProtons of the chloroacetyl group.
NH8.0 - 8.5DoubletAmide proton, coupling to the α-proton.
Phenolic OH9.0 - 10.0Singlet (broad)Exchangeable proton.
Carboxylic OH10.0 - 12.0Singlet (broad)Exchangeable proton.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. researchgate.net When infrared radiation is passed through a sample of N-Chloroacetyl-L-tyrosine, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption patterns create a unique spectral fingerprint.

The FTIR spectrum of N-Chloroacetyl-L-tyrosine is characterized by absorption bands that confirm the presence of its key functional groups. mdpi.com A broad band in the 2500-3500 cm⁻¹ region typically indicates the overlapping O-H stretching vibrations from the carboxylic acid and the phenolic hydroxyl group, often broadened due to hydrogen bonding. researchgate.net The N-H stretch of the amide group also appears in this region, usually around 3300 cm⁻¹. Other key absorptions include the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) and the amide I band (~1650 cm⁻¹), which arises from the amide C=O stretch. The C-Cl stretch from the chloroacetyl moiety is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. grafiati.com

Table 2: Characteristic FTIR Absorption Bands for N-Chloroacetyl-L-tyrosine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenol (B47542) & Carboxylic AcidO-H Stretch3500 - 2500 (broad)
AmideN-H Stretch~3300
Carboxylic AcidC=O Stretch1725 - 1700
Amide IC=O Stretch~1650
Amide IIN-H Bend & C-N Stretch~1550
Aromatic RingC=C Stretch1600 - 1450
ChloroalkaneC-Cl Stretch800 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for both analyzing the purity of N-Chloroacetyl-L-tyrosine and for its purification on a larger scale.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of N-Chloroacetyl-L-tyrosine and quantifying its concentration. google.com This technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For N-Chloroacetyl-L-tyrosine, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA). rsc.orgresearchgate.net

As the sample passes through the column, N-Chloroacetyl-L-tyrosine is separated from unreacted starting materials (like L-tyrosine) and any side products. A detector, typically a UV-Vis detector set to a wavelength where the tyrosine chromophore absorbs (around 280 nm), measures the concentration of each component as it elutes. researchgate.net The purity is determined by comparing the area of the peak corresponding to N-Chloroacetyl-L-tyrosine to the total area of all peaks in the chromatogram. Several synthesis procedures have reported achieving high purity levels as determined by this method. google.com

Table 3: Reported Purity of N-Chloroacetyl-L-tyrosine via HPLC Analysis

Reaction Conditions / Source Reported Purity Reference
Synthesis via chloroacetyl chloride in toluene (B28343)/NaOH96.80% google.com
Alternate synthesis in toluene/NaOH97.10% google.com
Synthesis with ethyl acetate (B1210297) extraction99.30% google.com
Alternate synthesis with ethyl acetate extraction99.21% google.com

While analytical HPLC is used for purity assessment on a small scale, preparative chromatography is employed to purify larger quantities of the compound. The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate the desired product from the reaction mixture. rsc.org

In the context of research involving N-Chloroacetyl-L-tyrosine, preparative RP-HPLC is crucial for obtaining highly pure material required for subsequent applications, such as peptide synthesis. nih.gov For example, in the synthesis of macrocyclic peptides initiated by N-Chloroacetyl-L-tyrosine, the crude products are purified using preparative HPLC with columns like the Waters XBridge® C18 or C8. rsc.orgnih.gov The mobile phase typically consists of a gradient of acetonitrile in water with 0.1% TFA. Fractions are collected as they elute from the column, and those containing the pure product are combined and lyophilized to yield the final, purified compound. rsc.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Throughput Screening Platforms

N-Chloroacetyl-L-tyrosine is a critical building block in advanced high-throughput screening (HTS) platforms designed to discover new drug candidates. uio.nopromega.com Specifically, it serves as a key initiator molecule in the Random non-standard Peptides Integrated Discovery (RaPID) system, a powerful mRNA display technology. acs.orgresearchgate.net

In the RaPID system, a vast library of peptides is generated in a cell-free translation system. google.com The process is initiated by using a transfer RNA (tRNA) that has been chemically acylated with N-Chloroacetyl-L-tyrosine (or its D-enantiomer). This allows the incorporation of the chloroacetylated tyrosine at the beginning (N-terminus) of each peptide in the library. researchgate.netgoogle.com The resulting linear peptides, each linked to its encoding mRNA, possess a reactive chloroacetyl group.

This chloroacetyl group is designed to spontaneously react with a downstream nucleophilic amino acid residue, such as cysteine, which is encoded later in the peptide sequence. researchgate.net This reaction forms a stable thioether bond, effectively cyclizing the peptide. The result is a massive library of macrocyclic peptides, whose diversity is enhanced by the use of both L- and D-isomers of N-chloroacetyl-tyrosine. nih.gov This library can then be screened against a therapeutic target (e.g., a protein) to identify peptides that bind with high affinity and specificity, making N-Chloroacetyl-L-tyrosine an enabling tool for modern drug discovery. acs.orggoogle.com A screening assay based on the synthesis of betaxanthin has also been developed for high-throughput screening of L-tyrosine production in mutant libraries. nih.gov

Application of mRNA Display Systems in Library Screening

N-Chloroacetyl-L-tyrosine is a key component in the generation of vast macrocyclic peptide libraries using mRNA display technology, particularly within the Random non-standard Peptide Integrated Discovery (RaPID) system. acs.orgrsc.org In this methodology, the genetic code is reprogrammed in a cell-free translation system to incorporate non-canonical amino acids. google.comacs.org N-Chloroacetyl-L-tyrosine is specifically used to replace the standard N-formylmethionine as the initiating amino acid. acs.org

The core of this application lies in a spontaneous and highly efficient chemical reaction. The chloroacetyl group (ClAc) at the N-terminus of the newly synthesized peptide chain reacts with the thiol group of a downstream cysteine residue that is intentionally encoded in the peptide sequence. nih.govmdpi.com This intramolecular reaction forms a stable thioether bond, effectively cyclizing the peptide. acs.orgmdpi.com This process allows for the creation of immense libraries containing over a trillion (10¹²) unique, structurally constrained macrocyclic peptides. acs.orgrsc.orgnih.gov These libraries are then used to screen for high-affinity binders to various biological targets.

Research Findings from mRNA Display Screening:

SARS-CoV-2 Ligands: An mRNA display library initiated with N-Chloroacetyl-L-tyrosine was used to screen for ligands against the recombinant SARS-CoV-2 receptor-binding domain (RBD). acs.org This screening identified several high-affinity cyclic peptides. acs.org For instance, a peptide designated as 'peptide 4' demonstrated a dissociation constant (KD) of 15 nM, indicating a very strong binding affinity to the viral protein. acs.org

Table 1: Affinity of N-Chloroacetyl-L-tyrosine Initiated Peptides for SARS-CoV-2 RBD

Peptide IDSequenceDissociation Constant (KD)
Peptide 1Y¹C²FWEC⁷V¹²W¹³30 nM
Peptide 2Y¹C²WWLC⁷F¹²W¹³550 nM
Peptide 3Y¹C²WWLC⁷Y¹²W¹³120 nM
Peptide 4Y¹C²WWEC⁷Y¹²W¹³15 nM
Peptide 5Y¹C²WWHC⁷Y¹²W¹³20 nM
Peptide 6Y¹C²WWQC⁷Y¹²W¹³25 nM
Generated code

NNMT Inhibitors: In another study, two parallel screening selections using the RaPID system were performed to identify macrocyclic peptide inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in various cancers and metabolic diseases. rsc.orgnih.gov The libraries were initiated with either N-chloroacetyl-L-tyrosine or its D-stereoisomer to increase structural diversity. rsc.org The screening successfully identified multiple potent inhibitors. rsc.org

Table 2: Inhibition of NNMT by Selected L-tyrosine Initiated Cyclic Peptides

Peptide IDSequenceIC₅₀ (µM)
Peptide 1Y¹C¹⁶W¹⁷L⁶W¹¹R⁹0.44 ± 0.05
Peptide 2Y¹C¹⁶F¹⁷W⁶L¹¹R⁹0.58 ± 0.04
Peptide 3Y¹C¹⁶W¹⁷L⁶F¹¹R⁹0.81 ± 0.08
Peptide 4Y¹C¹⁶W¹⁷W⁶W¹¹R⁹0.23 ± 0.03
Generated code

ADO Ligands: Researchers also utilized this technique to discover ligands for N-terminal cysteine oxidase (ADO), an enzyme involved in the N-degron pathway which regulates protein stability. nih.gov A library of over 10¹² cyclic peptides initiated with N-chloroacetyl-L-tyrosine was panned against biotinylated ADO, leading to the identification of several high-affinity binding peptides. nih.gov

Cell-Free Assay Systems for Enzymatic Activity Measurement

Cell-free assay systems provide a controlled, in-vitro environment to quantitatively measure enzyme kinetics and the effects of inhibitors. These systems are essential for validating the function of molecules, such as the cyclic peptides discovered through mRNA display. They typically consist of a purified enzyme, its substrate(s), and necessary cofactors in a buffered solution. bibliotekanauki.pltandfonline.com The enzymatic reaction is then monitored using methods like liquid chromatography-mass spectrometry (LC-MS) or colorimetric assays. nih.govbibliotekanauki.pl

Examples of Cell-Free Enzymatic Assays:

ADO Inhibition Assay: To confirm that peptides discovered via mRNA display were not just binders but also inhibitors of ADO, a cell-free enzymatic assay was employed. nih.gov The assay measured the oxidation of a synthetic peptide substrate (RGS5₂₋₁₅) by ADO. nih.gov The reaction was monitored by LC-MS, and the inhibitory effect of the identified cyclic peptides was quantified. nih.gov

Table 3: Relative Enzymatic Activity of ADO with Cyclic Peptide Inhibitors

Cyclic Peptide (10 µM)Relative ADO Activity (%)
Control (No Peptide)100
CP128
CP252
CP364
CP471
CP549
CP632
CP745
CP885
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Aminoacylase (B1246476) Activity Assay: The enzymatic hydrolysis of N-Chloroacetyl-DL-tyrosine itself can be measured in a cell-free system. In a study on aminoacylase from Micromonospora agilis, a cell-free extract was used to determine the enzyme's substrate specificity. bibliotekanauki.pl The assay measured the amount of liberated amino acid from various N-acyl derivatives using the ninhydrin (B49086) colorimetric method. bibliotekanauki.pl The study found that the enzyme was highly active on N-Chloroacetyl-DL-phenylglycine and showed comparable activity towards N-Chloroacetyl-DL-tyrosine. bibliotekanauki.pl

Table 4: Substrate Specificity of M. agilis Aminoacylase

SubstrateRelative Activity (%)
N-Acetyl-DL-phenylglycine100
N-Chloroacetyl-DL-phenylglycine118
N-Chloroacetyl-DL-tyrosine100
N-Chloroacetyl-DL-leucine80
N-Chloroacetyl-DL-methionine75
N-Acetyl-DL-aspartic acid0
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Future Directions and Emerging Research Avenues for N Chloroacetyl L Tyrosine Research

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

The conventional synthesis of N-chloroacetyl-L-tyrosine often involves the Schotten-Baumann reaction, which utilizes chloroacetyl chloride in an alkaline aqueous solution. google.com While effective, this method can present environmental and selectivity challenges. nih.gov Future research is increasingly focused on developing "green" and more efficient synthetic routes.

Key areas of exploration include:

Enzymatic Synthesis: Biocatalysis offers a promising, environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes like aminoacylases, lipases, and proteases can catalyze the N-acylation of amino acids under mild, aqueous conditions, potentially reducing the use of harsh chemicals and organic solvents. nih.govnih.gov For instance, aminoacylases from Streptomyces ambofaciens have demonstrated the ability to acylate various L-amino acids, suggesting a potential pathway for the enzymatic production of N-chloroacetyl-L-tyrosine. nih.gov The development of ATP-dependent acyl-adenylating enzymes or ATP-independent hydrolases could pave the way for highly selective and sustainable production methods. nih.gov

Catalyst-Free and Water-Based Reactions: Research into performing N-acylation reactions in water without a catalyst represents a significant step towards greener chemistry. mdpi.comorientjchem.org These methods aim to simplify the process, reduce waste by eliminating the need for catalysts that often require removal, and minimize the use of volatile organic solvents. orientjchem.org

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of N-chloroacetyl-L-tyrosine could streamline its production.

Table 1: Comparison of Synthetic Methodologies for N-Acylated Amino Acids

MethodologyTraditional Approach (e.g., Schotten-Baumann)Emerging Eco-Friendly Approach
ReagentsAcyl chlorides (e.g., Chloroacetyl chloride), strong bases (e.g., NaOH). epo.orgEnzymes (e.g., Aminoacylases, Lipases), milder acylating agents. nih.govnih.gov
SolventsOften requires organic solvents. google.comPrimarily aqueous media. nih.govmdpi.com
ConditionsCan require harsh pH and temperature conditions. google.comepo.orgMild temperature and pH. nih.gov
Byproducts/WasteSalt byproducts, potential for side-product formation. orientjchem.orgMinimal and biodegradable waste, high selectivity reduces byproducts. nih.gov
SelectivityCan be unselective, leading to a mix of products. nih.govHigh chemo- and regioselectivity due to enzyme specificity. nih.gov

Design of Advanced Derivatives with Enhanced Biological Specificity

The chloroacetyl group on N-chloroacetyl-L-tyrosine is a reactive "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine, on proteins. This property is extensively used in the creation of macrocyclic peptides and irreversible inhibitors. rsc.orgnih.govmdpi.com Future research will focus on designing advanced derivatives that can target specific proteins with greater precision.

This involves:

Scaffold Modification: Systematically altering the tyrosine and chloroacetyl portions of the molecule to enhance binding affinity and selectivity for a protein of interest.

Incorporation into Peptide Libraries: N-chloroacetyl-L-tyrosine is a key initiator for creating vast libraries of macrocyclic peptides using techniques like RaPID (Random nonstandard Peptides Integrated Discovery) mRNA display. rsc.orgbiorxiv.orgacs.org These libraries, containing trillions of unique peptide sequences, can be screened to find highly potent and selective binders for therapeutic targets, including enzymes and protein receptors. nih.govrsc.orgnih.govbiorxiv.org For example, this method has been used to identify cyclic peptide inhibitors for targets like the SARS-CoV-2 main protease and peptidylarginine deiminase IV (PADI4). rsc.orgbiorxiv.org

Stereochemical Diversity: Using both N-chloroacetyl-L-tyrosine and its stereoisomer, N-chloroacetyl-D-tyrosine, in library synthesis expands the accessible three-dimensional shapes of the resulting peptides, increasing the probability of finding a match for a specific protein target. acs.orgrsc.orgbiorxiv.orgbiorxiv.org

Table 2: Research Examples of N-Chloroacetyl-L-tyrosine in Derivative Design

Derivative TypeTarget Protein/ApplicationKey Research FindingReference
Macrocyclic PeptidesPeptidylarginine Deiminase IV (PADI4)Used as an initiator to create cyclic peptide libraries, leading to the discovery of potent and selective PADI4 modulators. biorxiv.orgnih.gov
Macrocyclic PeptidesSARS-CoV-2 Spike Protein & Main ProteaseEnabled the generation of high-diversity peptide libraries to find ligands that bind to viral proteins with high affinity. rsc.orgacs.orgnih.gov
Macrocyclic PeptidesNicotinamide (B372718) N-methyltransferase (NNMT)Initiated the synthesis of cyclic peptides that function as potent allosteric inhibitors of NNMT. nih.govrsc.org
Macrocyclic PeptidesRetromer ComplexFacilitated the discovery of macrocyclic peptides that bind with high affinity and can stabilize or inhibit the retromer protein complex. nih.gov

Broader Applications in Drug Discovery and Chemical Probe Development

While N-chloroacetyl-L-tyrosine is well-established as a synthetic intermediate, its applications are expanding into more direct roles in drug discovery and chemical biology. google.comepo.org

Emerging applications include:

Fragment-Based Drug Discovery (FBDD): The core structure of N-chloroacetyl-L-tyrosine can serve as a starting point or "fragment" for building more complex drug candidates. Its ability to form covalent bonds makes it particularly useful for identifying and validating binding sites on target proteins.

Development of Chemical Probes: Chemical probes are essential tools for studying protein function in a cellular environment. Derivatives of N-chloroacetyl-L-tyrosine can be functionalized with reporter tags (like biotin (B1667282) or fluorescent dyes) to create probes that can be used for protein labeling, pull-down assays, and imaging, helping to elucidate biological pathways and identify new drug targets. biorxiv.org For instance, inert peptide binders developed from N-chloroacetyl-L-tyrosine-initiated libraries have been functionalized as pull-down reagents to study protein interactions. biorxiv.org

Targeted Protein Degradation: The development of technologies like Proteolysis Targeting Chimeras (PROTACs) offers a new frontier. A derivative of N-chloroacetyl-L-tyrosine could be designed to bind to a target protein and simultaneously recruit the cell's machinery to degrade that protein, offering a powerful new therapeutic strategy.

Integration with Advanced Computational and Artificial Intelligence-Driven Design Strategies

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize how derivatives of N-chloroacetyl-L-tyrosine are designed and optimized.

Future strategies will likely involve:

Molecular Docking and Simulation: Computational tools can predict how different derivatives of N-chloroacetyl-L-tyrosine will bind to a target protein. Molecular docking can screen virtual libraries of compounds to identify promising candidates, while molecular dynamics simulations can model the stability and conformational changes of the peptide-protein complex over time. biorxiv.org

Machine Learning and AI: AI algorithms can be trained on existing data from peptide library screenings to learn the principles that govern binding affinity and selectivity. These models can then be used to predict the most promising peptide sequences, significantly reducing the time and cost of experimental screening.

De Novo Design: Advanced AI models can generate entirely new peptide sequences or small molecule structures based on the N-chloroacetyl-L-tyrosine scaffold, designed from the ground up to have optimal properties for binding a specific therapeutic target. This approach moves beyond screening existing libraries to creating bespoke molecules with enhanced efficacy.

StrategyObjectivePotential Impact on N-Chloroacetyl-L-tyrosine Research
Molecular DockingPredict binding poses and affinity of derivatives to a target protein.Prioritize synthesis of the most promising derivatives, reducing experimental workload. biorxiv.org
Molecular Dynamics (MD) SimulationAnalyze the stability and dynamics of the ligand-protein complex.Provide insights into the mechanism of action and guide optimization for improved stability and binding.
Quantitative Structure-Activity Relationship (QSAR)Build mathematical models correlating chemical structure with biological activity.Predict the activity of new, unsynthesized derivatives based on their structural features.
AI/Machine LearningLearn from large datasets of peptide sequences and binding data to predict optimal binders.Accelerate the discovery of potent macrocyclic peptides from high-throughput screening data.

Q & A

Q. What are the optimal synthetic routes for Chloroacetyl-L-tyrosine, and how can purity be validated?

this compound synthesis typically involves acetylation of L-tyrosine followed by chloroacetylation. A stepwise approach includes:

  • Reaction Monitoring : Use Thin-Layer Chromatography (TLC) to track intermediate formation (e.g., acetylated tyrosine) and final product .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures separation of unreacted precursors.
  • Purity Validation :
  • HPLC : Compare retention times with standards.
  • NMR Spectroscopy : Confirm absence of extraneous peaks (e.g., δ 2.0 ppm for acetyl group; δ 4.5–5.0 ppm for chloroacetyl protons) .
    • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents chloroacetyl chloride) and reaction time (4–6 hours at 0–5°C) to minimize hydrolysis .

Q. How do structural modifications of this compound influence its stability in aqueous solutions?

Stability studies require:

  • pH-Dependent Degradation Assays : Incubate solutions at pH 2–9 (37°C, 24 hours), then quantify intact compound via UV-Vis spectroscopy (λ = 280 nm for tyrosine aromaticity) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Chloroacetyl groups hydrolyze faster in alkaline conditions (e.g., t₁/₂ = 2 hours at pH 9) .
  • Control Variables : Use buffers (e.g., phosphate, Tris-HCl) to isolate pH effects from ionic strength .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in this compound’s enzyme inhibition studies?

Discrepancies often arise from:

  • Substrate-Specific Interactions : Perform kinetic assays (e.g., Michaelis-Menten plots) under varying enzyme concentrations (0.1–10 µM) to distinguish competitive vs. noncompetitive inhibition .
  • Structural Dynamics : Use Molecular Dynamics (MD) simulations (e.g., GROMACS) to model binding site flexibility. Chloroacetyl’s electrophilicity may disrupt hydrogen-bond networks in some enzymes .
  • Statistical Reconciliation : Apply ANOVA to compare inhibition IC₅₀ values across studies, accounting for assay variability (e.g., substrate purity, temperature fluctuations) .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

A multi-step workflow includes:

  • Docking Studies : Use AutoDock Vina to screen analogs against target proteins (e.g., kinases). Prioritize compounds with ΔG < -8 kcal/mol .
  • QSAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data. Chlorine’s electronegativity often enhances binding affinity .
  • ADMET Prediction : Predict toxicity (e.g., hepatotoxicity via ProTox-II) and bioavailability (logP < 3.0) to filter candidates .

Data Presentation & Analysis Guidelines

Q. What statistical methods are critical for interpreting discrepancies in this compound’s spectroscopic data?

  • Multivariate Analysis : Principal Component Analysis (PCA) reduces dimensionality in FTIR or NMR datasets, highlighting outliers (e.g., solvent residues) .
  • Error Propagation : Calculate combined uncertainty (e.g., HPLC purity ±1%, NMR integration ±5%) using ISO/IEC Guide 98-3 .
  • Reproducibility Checks : Replicate experiments across ≥3 independent batches, reporting mean ± SD .

Chemical Data Reference Table

PropertyThis compoundL-Tyrosine (Precursor)
Molecular FormulaC₁₁H₁₂ClNO₄C₉H₁₁NO₃
Molecular Weight (g/mol)257.67181.19
Key Functional GroupsChloroacetyl (-COCH₂Cl), PhenolPhenol, Amine, Carboxylic Acid
StabilityHydrolyzes above pH 7.5 Stable in neutral pH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.